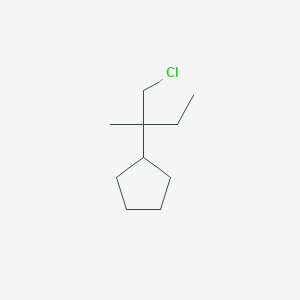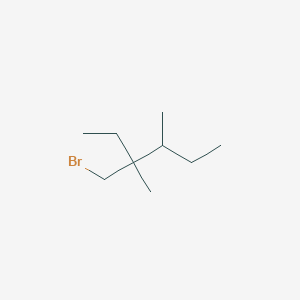
3-(Bromomethyl)-3,4-dimethylhexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-3,4-dimethylhexane is an organic compound characterized by a bromomethyl group attached to a hexane backbone with two methyl groups at the 3rd and 4th positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3,4-dimethylhexane typically involves the bromination of 3,4-dimethylhexane. This can be achieved through the reaction of 3,4-dimethylhexane with bromine in the presence of a radical initiator such as light or a peroxide. The reaction conditions often include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Non-polar solvents like carbon tetrachloride or chloroform.
Reaction Time: Several hours to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of bromine and radical initiators in a controlled environment allows for large-scale production with high yield and purity.
化学反应分析
Types of Reactions
3-(Bromomethyl)-3,4-dimethylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like water or ethanol.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products
Substitution: Formation of alcohols, nitriles, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
科学研究应用
3-(Bromomethyl)-3,4-dimethylhexane has various applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
作用机制
The mechanism of action of 3-(Bromomethyl)-3,4-dimethylhexane in chemical reactions involves the formation of a reactive bromomethyl intermediate. This intermediate can undergo nucleophilic attack, leading to substitution or elimination reactions. The molecular targets include nucleophiles and bases, which interact with the bromomethyl group to form new chemical bonds.
相似化合物的比较
Similar Compounds
- 3-(Chloromethyl)-3,4-dimethylhexane
- 3-(Iodomethyl)-3,4-dimethylhexane
- 3-(Hydroxymethyl)-3,4-dimethylhexane
Uniqueness
3-(Bromomethyl)-3,4-dimethylhexane is unique due to the reactivity of the bromomethyl group, which is more reactive than its chloro or iodo counterparts. This makes it a valuable intermediate in organic synthesis, allowing for a wide range of chemical transformations.
属性
分子式 |
C9H19Br |
|---|---|
分子量 |
207.15 g/mol |
IUPAC 名称 |
3-(bromomethyl)-3,4-dimethylhexane |
InChI |
InChI=1S/C9H19Br/c1-5-8(3)9(4,6-2)7-10/h8H,5-7H2,1-4H3 |
InChI 键 |
BCHGAAPTGGVTLH-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(C)(CC)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


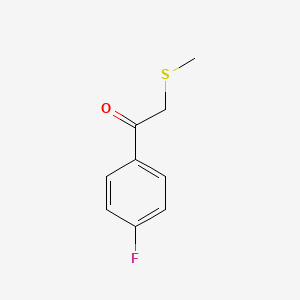
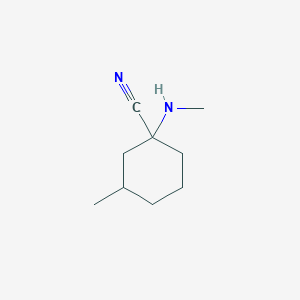
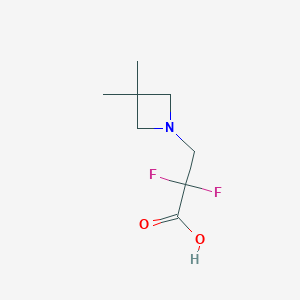
![Benzyl 3-(aminomethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13196169.png)
![2-[3-(2-Methylpropyl)pyridin-4-yl]acetic acid](/img/structure/B13196172.png)
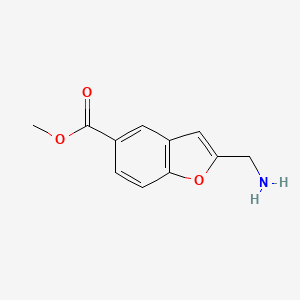
![{[1-(Chloromethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13196177.png)
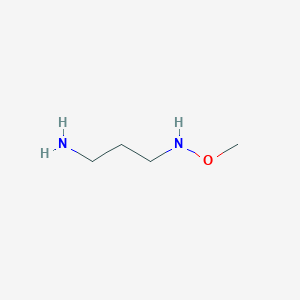
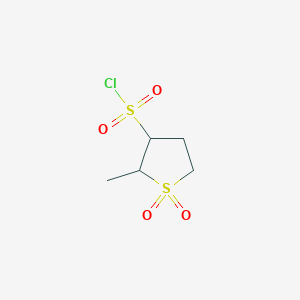

![2',4'-Dimethyl-N-phenyl-[4,5'-bithiazol]-2-amine hydrobromide](/img/structure/B13196197.png)
![2-(6,7-Dihydro-4h-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine](/img/structure/B13196201.png)
![1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol](/img/structure/B13196206.png)
